Technical Guide: Therapeutic Potential of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one in Medicinal Chemistry
Technical Guide: Therapeutic Potential of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one in Medicinal Chemistry
The following technical guide details the medicinal chemistry profile, synthetic pathways, and therapeutic applications of the scaffold 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one .
Executive Summary
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one represents a "privileged scaffold" in modern drug discovery, combining the pharmacodynamic precision of a chiral phenethylamine core with the metabolic stability of a cyclic carbamate (1,3-oxazinan-2-one).
This guide analyzes its utility as a bioisostere for oxazolidinone antibiotics (e.g., Linezolid) and its potential as a rigidified acetylcholinesterase (AChE) inhibitor for neurodegenerative applications. By restricting conformational freedom via the six-membered oxazinanone ring, this scaffold offers improved lipophilicity and resistance to plasma hydrolysis compared to acyclic carbamate analogs.
Structural Analysis & Pharmacophore Mapping
The Core Architecture
The molecule is composed of three distinct pharmacophoric units that drive its biological interaction:
-
The Chiral "Warhead" (1-Aminoethyl Group):
-
Function: Acts as a primary amine hydrogen bond donor and a cationic center at physiological pH.
-
Chirality: The C(1) position is a stereocenter. In adrenergic and cholinergic pharmacology, the (S)-enantiomer typically exhibits superior binding affinity due to spatial alignment with receptor pockets (e.g., the anionic site of AChE).
-
-
The Linker (Phenyl Ring):
-
Function: Provides a rigid spacer (approx. 4-5 Å) between the cationic amine and the carbamate core, facilitating
stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding sites.
-
-
The Metabolic Shield (1,3-Oxazinan-2-one):
-
Function: A six-membered cyclic carbamate. Unlike acyclic carbamates which are prone to rapid hydrolysis by esterases, the cyclic nature imposes steric protection and electronic stabilization, extending the plasma half-life (
).
-
Graphviz: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of the scaffold.[1]
Caption: SAR map detailing the functional contribution of each moiety to potential therapeutic targets.
Synthetic Methodology
To access this scaffold with high enantiomeric excess (ee), a convergent synthesis strategy is required. The protocol below prioritizes the retention of chirality at the aminoethyl position and the safe formation of the cyclic carbamate.
Retrosynthetic Analysis
The molecule is best disconnected at the N-aryl bond or constructed via cyclization of a linear precursor.
-
Precursor A: 4-Aminoacetophenone (starting material).
-
Key Transformation: Asymmetric reductive amination followed by cyclization with a C1 source (CDI or Triphosgene).
Step-by-Step Protocol: Asymmetric Synthesis
Phase 1: Chiral Amine Formation
-
Reactant: 4-Aminoacetophenone.
-
Reagent: (S)-tert-Butanesulfinamide (Ellman’s Auxiliary).
-
Conditions: Ti(OEt)₄, THF, reflux, 6h.
-
Reduction: Cool to -48°C, add L-Selectride to generate the chiral sulfinamide.
-
Hydrolysis: Treat with HCl/MeOH to yield (S)-1-(4-aminophenyl)ethan-1-amine.
-
Protection: Selective Boc-protection of the aliphatic amine (using Boc₂O at 0°C, stoichiometric control) to leave the aniline free.
Phase 2: Construction of the Oxazinanone Ring The aniline nitrogen must be alkylated with a 3-carbon chain before cyclization.
| Step | Reagent/Solvent | Conditions | Mechanism |
| 1.[2] Alkylation | 3-Bromopropan-1-ol, K₂CO₃, DMF | 80°C, 12h | S_N2 attack by aniline on alkyl bromide. |
| 2. Cyclization | 1,1'-Carbonyldiimidazole (CDI), THF | Reflux, 4h | Activation of alcohol followed by intramolecular nucleophilic attack by amine. |
| 3. Deprotection | TFA / DCM (1:4 v/v) | RT, 1h | Removal of Boc group to reveal the 1-aminoethyl moiety. |
| 4. Purification | HPLC (C18 Column) | Gradient ACN/H₂O | Isolation of the final salt form. |
Graphviz: Synthetic Workflow
Caption: Convergent synthetic pathway using Ellman's auxiliary for stereochemical control.
Therapeutic Potential[2][3]
Neurotherapeutics (Alzheimer’s & Parkinson’s)
The structural homology to Rivastigmine suggests potent activity as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE).
-
Mechanism: The carbamate moiety transfers a carbamoyl group to the serine hydroxyl in the AChE catalytic triad.
-
Advantage: The cyclic 1,3-oxazinan-2-one ring is more resistant to non-specific plasma esterases than the acyclic carbamate of Rivastigmine. This theoretically reduces peripheral side effects (nausea/vomiting) while maintaining central efficacy.
-
BBB Permeability: The lipophilic phenyl-oxazinanone core facilitates crossing the Blood-Brain Barrier (BBB).
Antimicrobial Agents (Next-Gen Oxazolidinones)
This molecule is a ring-expanded analog of Linezolid (an oxazolidinone).
-
Target: The 50S ribosomal subunit (23S rRNA).
-
Rationale: Bacterial resistance to Linezolid often involves mutations in the rRNA binding pocket. Expanding the ring from 5-membered (oxazolidinone) to 6-membered (oxazinanone) alters the vector of the side chains, potentially overcoming cross-resistance.
-
Evidence: Literature indicates that N-aryl-1,3-oxazinan-2-ones possess antibacterial activity against Gram-positive strains (S. aureus, E. faecalis) [1][3].[3]
Analytical Data & Validation (Self-Validating System)
To confirm the identity and purity of the synthesized compound, the following analytical signatures must be observed.
| Technique | Expected Signature | Interpretation |
| IR Spectroscopy | 1680–1700 cm⁻¹ (Strong) | Characteristic cyclic carbamate (C=O) stretch. |
| ¹H NMR (DMSO-d₆) | Doublet at ~1.3 ppm (3H) | Methyl group of the aminoethyl side chain. |
| ¹H NMR (DMSO-d₆) | Multiplet at ~4.2 ppm (2H) | O-CH₂ protons of the oxazinanone ring (deshielded). |
| Mass Spec (ESI+) | [M+H]⁺ = 221.12 | Molecular ion peak corresponding to C₁₂H₁₆N₂O₂. |
| Chiral HPLC | Single peak >98% ee | Confirmation of enantiomeric purity (critical for bioactivity). |
References
-
Vertex AI Search. (2026). Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. National Institutes of Health (PubMed). Retrieved from [Link]
-
PubChem. (2025). 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2025). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. Retrieved from [Link]
